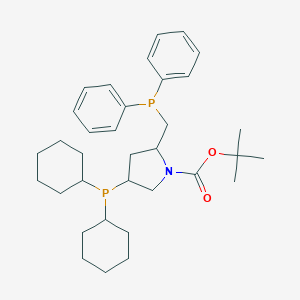
Tert-butyl 4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves multiple steps, including nitrile anion cyclization strategies and catalytic asymmetric reductions. For example, Chung et al. (2005) describe an efficient asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization, achieving high yields and enantiomeric excesses (Chung et al., 2005). Additionally, Sasaki et al. (2020) report on the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates as precursors for macrocyclic inhibitors, highlighting the versatility of pyrrolidine derivatives in synthetic chemistry (Sasaki et al., 2020).
Molecular Structure Analysis
The molecular structure of related pyrrolidine derivatives has been elucidated through X-ray diffraction studies. Naveen et al. (2007) discuss the crystal structure of a tert-butyl pyrrolidine carboxylate, providing insights into its conformation and intermolecular interactions (Naveen et al., 2007).
Chemical Reactions and Properties
Pyrrolidine derivatives undergo various chemical reactions, including electrophilic phosphanylation, as demonstrated by Smaliy et al. (2016) in the synthesis of bis-phosphanyl-1H-pyrrole derivatives, which are important in coordination chemistry and catalysis (Smaliy et al., 2016).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, such as solubility and thermal stability, are crucial for their practical applications. Liaw et al. (2000) synthesized polyamides from a tert-butylcyclohexane derivative, revealing their excellent solubility and thermal stability, which are desirable attributes for materials science applications (Liaw et al., 2000).
Applications De Recherche Scientifique
Enantioselective Synthesis
Tert-butyl 4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate has been utilized in asymmetric synthesis. For example, it's been applied in the enantioselective nitrile anion cyclization to produce substituted pyrrolidines, offering a practical and efficient method for creating chiral pyrrolidines with high yield and excellent enantiomeric excess (Chung et al., 2005).
Crystal Structure Analysis
The compound has also been a subject in the field of crystallography. A specific derivative, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, was synthesized and its crystal structure was characterized, providing insights into the conformation of its proline ring and the type of intermolecular hydrogen bonds it forms (Naveen et al., 2007).
Phosphanyl Group Chemistry
The compound is involved in the synthesis and characterization of molecules with phosphanyl groups. A notable example is the method developed for phosphanylation of 1-tert-butyl-1H-pyrrole, leading to compounds useful in coordination chemistry and catalysis (Smaliy et al., 2016).
Polymer Science
In polymer science, tert-butyl derivatives have been utilized in the synthesis of poly(pyridine–imides) with tert-butyl substituents. These polymers exhibit good solubility in certain solvents and possess excellent thermal stability, which is crucial for high-performance polymers (Lu et al., 2014).
Catalysis
The compound finds applications in catalysis, like in the palladium-catalyzed chloroarenes activation. The introduction of tert-butyl or other substituents influences the conformation of metallocene compounds and their effectiveness in catalysis (Mom et al., 2011).
Propriétés
IUPAC Name |
tert-butyl 4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H49NO2P2/c1-34(2,3)37-33(36)35-25-32(39(30-20-12-6-13-21-30)31-22-14-7-15-23-31)24-27(35)26-38(28-16-8-4-9-17-28)29-18-10-5-11-19-29/h4-5,8-11,16-19,27,30-32H,6-7,12-15,20-26H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOCELPDGJCWDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H49NO2P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405164 |
Source


|
| Record name | 1-t-butoxycarbonyl-4-dicyclohexylphosphino-2-diphenylphosphinomethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate | |
CAS RN |
114751-47-2 |
Source


|
| Record name | 1-t-butoxycarbonyl-4-dicyclohexylphosphino-2-diphenylphosphinomethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)





